Cloquinozine

Description

Historical Context and Early Investigations of Heterocyclic Compounds in Biomedical Research

The scientific journey into heterocyclic compounds, the largest and most diverse family of organic molecules, is deeply intertwined with the evolution of organic chemistry and medicine. ontosight.ai These compounds, characterized by a cyclic structure containing at least one atom other than carbon, are fundamental to biological systems. ontosight.aimdpi.com Early milestones in the 19th century, such as the isolation of alloxan (B1665706) from uric acid in 1818 and the discovery of simple heterocycles like furan (B31954) (1831) and pyrrole (B145914) (1834), marked the beginning of this exploration. ontosight.ainih.gov Initially, the applications of these compounds were found in industries like dyes, with the synthesis of indigo (B80030) dye being a notable achievement. ontosight.ainih.gov

The profound biomedical significance of heterocyclic compounds became increasingly apparent as research progressed. They were identified as the core structures in a vast array of naturally occurring, biologically vital molecules, including nucleic acids (DNA and RNA), vitamins, alkaloids, and hormones. ontosight.aimdpi.com This natural prevalence spurred intense interest within medicinal chemistry. journaljpri.com The discovery that foundational therapeutic agents like penicillin and sulfonamides were built around heterocyclic scaffolds solidified their importance, launching a new era of systematic investigation into synthetic heterocyclic chemistry aimed at discovering novel therapeutic agents. journaljpri.com This historical foundation paved the way for the development and study of countless synthetic compounds, including those in the quinoline (B57606) class to which Cloquinozine belongs.

Academic Significance of this compound and Related Analogues

This compound is a synthetic compound identified as a quinolone derivative. ontosight.ai Its academic significance is primarily linked to its potential as an antimicrobial agent, a property characteristic of the quinolone class of compounds. ontosight.ai The presumed mechanism of action for this compound, like other quinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. ontosight.ai These enzymes are critical for DNA replication and transcription in bacteria, and their inhibition effectively halts bacterial growth and proliferation. ontosight.ai While this compound is noted in chemical databases and patents, extensive academic research detailing its specific synthesis and biological evaluation is limited in publicly accessible literature. ontosight.aiontosight.ai Its tartrate salt form is noted to offer improved solubility and stability, which is a common practice in pharmaceutical research to make compounds more suitable for study. ontosight.ai

Given the limited specific data on this compound, its academic importance is best understood through the broader context of its analogues—the vast family of quinoline and quinolone derivatives. This class of compounds is a cornerstone of medicinal chemistry research, with numerous studies dedicated to understanding their structure-activity relationships (SAR). nih.gov Academic investigations frequently involve the synthesis of novel analogues to explore how chemical modifications to the core quinoline structure affect their biological activity. nih.gov Research has shown that quinoline derivatives possess a wide spectrum of activities, including antimalarial, antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.gov For instance, the strategic modification of the 4-aminoquinoline (B48711) scaffold, the basis of the well-known antimalarial drug Chloroquine (B1663885), has led to new compounds with activity against drug-resistant malaria strains and various bacterial species. nih.govwikipedia.org

The following table presents research findings for newly synthesized quinoline analogues, demonstrating their antimicrobial potential, a key area of investigation for this class of compounds. This data illustrates the type of academic inquiry that defines the significance of this compound's chemical family.

| Compound ID | Target Microorganism | Antimicrobial Activity (Zone of Inhibition in mm) |

| CS1 | Pseudomonas aeruginosa | 30.3 ± 0.15 |

| CS1 | Staphylococcus aureus | 21.5 |

| CS8 | Staphylococcus aureus | 15.6 |

| CS1 | Candida albicans | 19.2 ± 0.21 |

| CS9 | HeLa cell line (Cytotoxicity) | 100% inhibition (IC₅₀ = 8.9 ± 1.2 µg/ml) |

| CS0 (Parent Compound) | Candida albicans | No Zone |

| Data sourced from a study on novel chloroquine analogues, illustrating the antimicrobial and cytotoxic potential within this compound class. nih.gov |

Overview of Research Trajectories for Novel Chemical Entities in Preclinical Discovery

The path of a novel chemical entity (NCE), such as this compound, from concept to potential clinical application follows a structured and rigorous preclinical research trajectory. mdpi.com This journey is a cornerstone of modern drug discovery, designed to identify and characterize promising new therapeutic agents before they can be tested in humans. nih.gov The entire process is lengthy and resource-intensive, often taking between three to six years for the preclinical phase alone. mdpi.comnih.gov

The typical trajectory unfolds in several key stages:

Target Identification and Validation : The process often begins by identifying a biological target, such as an enzyme or receptor, that plays a critical role in a disease. wikipedia.org For a compound in the quinolone class like this compound, the targets would be bacterial DNA gyrase and topoisomerase IV. ontosight.ai

Lead Discovery and Screening : Following target identification, researchers design and synthesize a collection, or library, of compounds that are predicted to interact with the target. wikipedia.org These compounds then undergo high-throughput screening, where they are tested in vitro to assess their biological activity and potency. wikipedia.org

Lead Optimization : Promising compounds, or "hits," from initial screening are selected for optimization. Medicinal chemists systematically modify the structure of these hits to improve their desired properties, such as efficacy and selectivity, in an iterative process. wikipedia.org This involves creating and testing numerous analogues to establish a structure-activity relationship (SAR). nih.gov

In Vitro and In Vivo Preclinical Studies : Optimized lead compounds are then subjected to a more extensive battery of tests. These include in vitro studies in cell-based models that better emulate the disease and preliminary in vivo studies in animal models to evaluate efficacy and gather pharmacokinetic data. nih.govwikipedia.org

Throughout this multi-year process, countless compounds are evaluated, but very few advance. It is estimated that for every 5,000 compounds that enter preclinical testing, only five may ultimately advance to clinical trials in humans. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

5220-68-8 |

|---|---|

Molecular Formula |

C16H22ClN |

Molecular Weight |

263.80 g/mol |

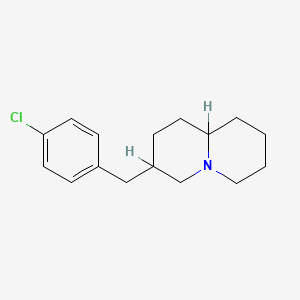

IUPAC Name |

3-[(4-chlorophenyl)methyl]-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |

InChI |

InChI=1S/C16H22ClN/c17-15-7-4-13(5-8-15)11-14-6-9-16-3-1-2-10-18(16)12-14/h4-5,7-8,14,16H,1-3,6,9-12H2 |

InChI Key |

IQBKPMNLEWNTCN-UHFFFAOYSA-N |

SMILES |

C1CCN2CC(CCC2C1)CC3=CC=C(C=C3)Cl |

Canonical SMILES |

C1CCN2CC(CCC2C1)CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Molecular Architecture and Structure Activity Relationship Sar Studies of Cloquinozine

Structural Classification of Cloquinozine within Chemical Compound Families

This compound, with the chemical formula C₁₆H₂₂ClN, is a complex organic molecule that can be classified into several chemical families based on its structural components. nih.govhodoodo.com Its core is a quinolizidine (B1214090) ring system, which is a bicyclic saturated heterocyclic amine. nih.gov This quinolizidine moiety is substituted with a p-chlorobenzyl group, which consists of a benzene (B151609) ring chlorinated at the para position and attached via a methylene (B1212753) bridge. nih.govhodoodo.com

Therefore, this compound can be categorized as:

A quinolizidine derivative: The fundamental scaffold of the molecule is the quinolizidine ring system. nih.gov

A heterocyclic compound: As it contains a ring structure with atoms of at least two different elements (carbon and nitrogen). ontosight.ai

An organochlorine compound: Due to the presence of a chlorine atom bonded to the benzene ring. nih.gov

An aromatic compound: Because it contains a chlorophenyl group. nih.gov

The IUPAC name for this compound is 3-[(4-chlorophenyl)methyl]-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine. nih.gov Some sources also classify it more broadly as a quinazoline (B50416) derivative or a quinolone derivative, although its core is a quinolizidine. ontosight.aincats.io

Conformational Analysis and Molecular Dynamics in Relation to Biological Recognition

The three-dimensional shape and flexibility of this compound are critical for its interaction with biological targets. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study these aspects. rsc.orgresearchgate.net

Molecular dynamics simulations can model the movement of the molecule over time, revealing its flexibility and the accessible conformations in different environments, such as in an aqueous solution or near a biological membrane. nih.gov These simulations provide insights into how the molecule might adapt its shape to fit into a binding site on a protein or other biological macromolecule. The interaction energies between this compound and its potential targets can also be calculated from these simulations, helping to understand the stability of the complex. nih.gov

While specific MD studies on this compound are not widely available in the public domain, the principles of such analyses, as applied to similar heterocyclic compounds, suggest that both the quinolizidine core and the chlorobenzyl group would exhibit dynamic behavior, influencing its biological recognition. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify the statistical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comresearchgate.net This approach is instrumental in drug discovery for optimizing lead compounds and predicting the activity of new ones. mdpi.com

For this compound derivatives, QSAR studies would involve synthesizing a series of related molecules with variations in their structure, for example, by changing the substituent on the benzene ring or modifying the quinolizidine core. The biological activity of these derivatives would then be measured and correlated with various calculated molecular descriptors.

The development of a QSAR model involves several key steps and computational techniques: mdpi.comnih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each this compound derivative. These can include physicochemical properties like lipophilicity (logP), molecular weight, and polar surface area, as well as 3D descriptors derived from the molecule's conformation, such as steric and electronic fields (as in CoMFA and CoMSIA). nih.govfrontiersin.org

Model Building: Statistical methods are used to build a mathematical model that links the descriptors to the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest. nih.govfrontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation and external validation with a separate set of compounds not used in the model's creation. jocpr.com

A hypothetical QSAR study on this compound derivatives might reveal that the electronic properties of the substituent on the phenyl ring and the steric bulk around the quinolizidine nitrogen are critical for its activity.

Once a robust and validated QSAR model is established, it serves as a powerful predictive tool. alliedacademies.orgmdpi.com It can be used to:

Virtually screen large libraries of compounds: To identify new potential this compound derivatives with high predicted activity without the need for immediate synthesis and testing. alliedacademies.org

Guide rational drug design: The QSAR model can indicate which structural modifications are likely to enhance the desired biological activity. For instance, if the model shows that electron-withdrawing groups on the phenyl ring increase activity, medicinal chemists can focus on synthesizing derivatives with such groups. jocpr.com

Predict polypharmacology: By developing QSAR models for multiple biological targets, it's possible to predict the activity of this compound derivatives against a range of targets, which can be useful for understanding potential off-target effects. frontiersin.org

The table below illustrates the kind of data that would be generated and used in a QSAR study of this compound derivatives.

| Derivative | Substituent (R) | LogP | Electronic Descriptor (σ) | Steric Descriptor (Es) | Observed Activity (IC50, µM) | Predicted Activity (pIC50) |

| This compound | 4-Cl | 4.5 | 0.23 | -0.97 | 1.2 | 5.92 |

| Derivative 1 | 4-F | 4.1 | 0.06 | -0.46 | 2.5 | 5.60 |

| Derivative 2 | 4-CH3 | 4.8 | -0.17 | -1.24 | 0.8 | 6.10 |

| Derivative 3 | H | 3.9 | 0.00 | 0.00 | 3.1 | 5.51 |

This table is illustrative and does not represent actual experimental data.

Computational Approaches in QSAR Analysis

Stereochemical Considerations and Their Impact on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of drugs, as biological targets like enzymes and receptors are themselves chiral. ijpsr.comlongdom.org

This compound possesses two chiral centers in its quinolizidine ring system, specifically at the C3 and C9a positions. nih.govncats.io This means that this compound can exist as a mixture of stereoisomers (enantiomers and diastereomers). These different stereoisomers can have distinct three-dimensional shapes and, consequently, may interact differently with a chiral biological target. nih.gov

The implications of this are significant:

Differential Binding Affinity: One stereoisomer may bind to a receptor with much higher affinity than another, leading to differences in potency. researchgate.net The "inactive" isomer is sometimes referred to as the distomer. researchgate.net

Selectivity: Different isomers might exhibit varying selectivity for different biological targets.

Pharmacokinetic Profiles: The absorption, distribution, metabolism, and excretion of stereoisomers can also differ.

Elucidating the Molecular Mechanism of Action of Cloquinozine

Identification of Putative Biological Targets and Ligand-Target Interactions

The biological targets of quinolones are not classical membrane receptors but are essential intracellular enzymes that control DNA topology. nih.gov The interaction of the ligand (the quinolone molecule) with these enzyme targets is the foundational event for its biological activity.

Receptor Binding Studies and Affinities

Specific receptor binding affinity studies for Cloquinozine are not extensively documented in publicly available scientific literature. The primary targets for quinolones are enzymes rather than signal-transducing membrane receptors. nih.gov The mechanism of action is not based on agonism or antagonism of cell-surface receptors but on the direct inhibition of enzymatic activity inside the bacterial cell. nih.gov The binding affinity is therefore typically characterized by inhibition constants (such as Kᵢ or IC₅₀) against its enzyme targets. mdpi.comlibretexts.org

Enzyme Inhibition and Activation Profiling

The principal mechanism of action for quinolone antibiotics is the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govmicrobiologyresearch.org These type II topoisomerases are vital for bacterial survival as they manage the topological state of the DNA during replication, transcription, and repair. nih.govyoutube.com

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is essential for initiating DNA replication and resolving topological stress. nih.govplos.org In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones. youtube.com

Topoisomerase IV: This enzyme's main role is to decatenate (unlink) newly replicated daughter chromosomes, allowing them to segregate into daughter cells. nih.govyoutube.com It is the preferential target for quinolones in many Gram-positive bacteria. youtube.com

This compound, as a quinolone derivative, is presumed to function by inhibiting these enzymes. ontosight.ai The process is not one of simple competitive inhibition but rather of converting the enzymes into cellular toxins. nih.gov The quinolone molecule binds to the enzyme-DNA complex, stabilizing it at a stage where the DNA is cleaved. nih.govmdpi.com This ternary drug-enzyme-DNA complex prevents the re-ligation of the broken DNA strands, leading to an accumulation of double-strand breaks that trigger the SOS response and ultimately result in bacterial cell death. nih.govnih.gov

While specific IC₅₀ values for this compound are not available in the reviewed literature, the following table provides illustrative examples of the inhibitory concentrations for other representative quinolones against their target enzymes.

| Quinolone Compound | Target Enzyme | Organism | IC₅₀ (μg/mL) |

|---|---|---|---|

| Ciprofloxacin | DNA Gyrase | Escherichia coli | 0.5 - 1.0 |

| Norfloxacin | DNA Gyrase | Escherichia coli | 0.7 - 1.5 |

| Levofloxacin | Topoisomerase IV | Staphylococcus aureus | 0.9 |

| Moxifloxacin | Topoisomerase IV | Streptococcus pneumoniae | 0.25 |

Disclaimer: The data in this table are for illustrative purposes to show typical inhibitory activities of quinolone-class drugs. Specific enzyme inhibition data for this compound is not available in the cited literature.

Intracellular Localization and Subcellular Compartment Dynamics

For an antibiotic to be effective against intracellular pathogens, it must penetrate the host cell membrane and reach the subcellular compartments where the bacteria reside. Fluoroquinolones, a major class of quinolones, are known to readily enter eukaryotic cells, including phagocytes like macrophages. wikipedia.orgnih.gov They can pass through the cell membrane, often via porin channels. wikipedia.org

Once inside the cell, fluoroquinolones accumulate, often reaching concentrations several times higher than in the extracellular medium. ucl.ac.be Cell fractionation studies suggest that these drugs are not sequestered in a specific organelle like the lysosome, but rather appear to be largely soluble and distributed throughout the cytosol. nih.govucl.ac.be This free distribution allows them to effectively target intracellular bacteria regardless of their location within the host cell.

Modulation of Key Biochemical Pathways and Signaling Cascades

The primary biochemical pathway disrupted by this compound and other quinolones is nucleic acid metabolism, specifically DNA replication and repair. nih.govmicrobiologyresearch.org By poisoning DNA gyrase and topoisomerase IV, these drugs deliver a direct and potent blow to the processes that are fundamental to bacterial growth and division. nih.gov

Pathway Perturbation Analysis (e.g., Glycolysis, Energy Metabolism)

The direct and defining action of the quinolone class of antibiotics is the disruption of DNA synthesis. nih.gov The cascading effects of this primary mechanism, such as the triggering of the SOS DNA repair pathway, are well-documented. nih.gov However, specific research detailing the effects of this compound or the broader quinolone class on other major biochemical pathways, such as glycolysis or general energy metabolism, is not available in the reviewed scientific literature. The bactericidal effects are overwhelmingly attributed to the catastrophic DNA damage rather than a direct perturbation of cellular energy production.

Investigating Downstream Cellular Responses

While direct research on the specific downstream cellular responses to this compound is limited, its classification as a quinolone derivative allows for an inferred understanding of its likely effects based on the well-documented activities of this class of compounds. The primary mechanism of action for quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.com This targeted inhibition triggers a cascade of downstream cellular events, primarily in bacterial cells, but some effects of quinoline (B57606) compounds have also been studied in eukaryotic cells.

The stabilization of the enzyme-DNA cleavage complex by quinolones prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. mdpi.comfrontiersin.org This DNA damage is a critical upstream event that initiates a series of cellular responses.

One of the most significant downstream consequences in bacteria is the induction of the SOS response, a complex network of over 40 genes aimed at repairing DNA damage and ensuring cell survival. nih.govnih.gov The accumulation of single-stranded DNA at the sites of stalled replication forks activates the RecA protein, which in turn mediates the cleavage of the LexA repressor, leading to the de-repression of SOS genes. nih.govmedkoo.com

Another major downstream effect is the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals. frontiersin.orgnih.gov The interaction of quinolones with the topoisomerase-DNA complex can lead to cellular stress and the production of these damaging radicals. This oxidative stress is thought to contribute significantly to the bactericidal activity of quinolones by causing damage to cellular components like DNA, proteins, and lipids. frontiersin.orgnih.gov

In the context of eukaryotic cells, some quinoline derivatives, like chloroquine (B1663885), have been shown to induce ROS production, which can mediate various cellular outcomes including the expression of inflammatory chemokines and the induction of apoptosis. nih.govnih.govmdpi.com

Furthermore, the DNA damage and cellular stress induced by quinolones can lead to cell cycle arrest and, in some cases, programmed cell death or apoptosis. nih.govmedipol.edu.tr While the specifics of cell cycle arrest can vary between different cell types and compounds, it is a common response to DNA-damaging agents. nih.govmdpi.com

The following table summarizes the principal downstream cellular responses associated with quinolone antibiotics, which are likely relevant to the action of this compound.

| Downstream Cellular Response | Description | Key Molecular Players | Potential Outcome |

| SOS Response Induction | A global response to DNA damage in bacteria, involving the upregulation of genes for DNA repair, mutagenesis, and cell division inhibition. nih.govnih.gov | RecA, LexA, Pol IV, Pol V | DNA repair, increased mutation rate, cell filamentation |

| Oxidative Stress | Generation of reactive oxygen species (ROS) that cause widespread damage to cellular macromolecules. frontiersin.orgnih.gov | Superoxide, hydroxyl radicals | Damage to DNA, proteins, and lipids; contributes to cell death |

| Cell Cycle Arrest | Halting of the cell cycle to allow for DNA repair before replication or mitosis. nih.govfau.de | p53, p21, cyclins | Prevention of proliferation of damaged cells |

| Apoptosis | Programmed cell death triggered by extensive cellular damage. nih.govgoogle.com | Caspases, Bcl-2 family proteins | Elimination of damaged cells |

It is important to note that the data presented in this table is based on studies of quinolone antibiotics in general, and direct experimental evidence for these specific downstream responses to this compound is not currently available in the scientific literature.

Multi-Targeting Approaches and Polypharmacology Concepts

The concept of polypharmacology, where a single drug molecule is designed to interact with multiple targets, has gained significant traction in modern drug discovery. fau.de This approach is particularly relevant for complex diseases that involve multiple biological pathways. nih.gov Quinolone and quinoline derivatives, the chemical class to which this compound belongs, are being increasingly explored for their polypharmacological potential beyond their traditional antibacterial roles. mdpi.comnih.gov

The easily modifiable quinoline scaffold allows for the design of hybrid molecules that can incorporate pharmacophores for additional targets. nih.gov This structural versatility has led to the investigation of quinoline derivatives for a range of therapeutic applications, including anticancer and anti-inflammatory activities. nih.govmedipol.edu.tr For instance, certain quinoline-based compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. researchgate.netnih.gov

The potential for quinoline derivatives to act on multiple targets can be achieved through several strategies:

Modification of the core structure: Alterations to the quinoline ring system can change the compound's affinity for different biological targets.

Hybridization with other pharmacophores: Linking the quinoline scaffold to other active chemical moieties can create a single molecule with multiple mechanisms of action. nih.gov

Exploitation of off-target effects: What might be considered an off-target effect in one context could be a desirable therapeutic action in another, contributing to a polypharmacological profile. nih.gov

A notable example of a polypharmacological approach involving a quinoline-like structure is the development of dual inhibitors targeting both topoisomerases and other cancer-related enzymes like histone deacetylases (HDACs). nih.gov Some quinoline derivatives have also been found to inhibit signaling pathways crucial for tumor growth and survival, such as those involving c-Met, EGFR, and VEGFR. researchgate.net

The following table outlines some of the potential multi-targeting approaches and polypharmacological concepts that could be relevant to this compound, based on research into the broader class of quinoline derivatives.

| Polypharmacology Concept | Description | Potential Targets for Quinolines | Therapeutic Implications |

| Kinase Inhibition | Inhibition of protein kinases involved in cell signaling, proliferation, and survival. researchgate.netnih.gov | EGFR, VEGFR, c-Met, PI3K, mTOR | Anticancer therapy |

| Topoisomerase Inhibition | Targeting both bacterial and potentially human topoisomerases. mdpi.comgoogle.com | DNA Gyrase, Topoisomerase IV, Human Topoisomerase I/II | Antibacterial, Anticancer therapy |

| Modulation of Inflammatory Pathways | Affecting the production and activity of inflammatory mediators. nih.gov | NF-κB, Pro-inflammatory cytokines | Anti-inflammatory therapy |

| Epigenetic Modulation | Influencing the activity of enzymes that modify DNA and histones. nih.gov | Histone Deacetylases (HDACs) | Anticancer therapy |

The application of these polypharmacological concepts directly to this compound is speculative and would require dedicated research, as there is currently a lack of studies investigating its activity on these diverse targets.

Preclinical Pharmacological Investigations of Cloquinozine

In Vitro Pharmacological Characterization in Cellular Systems

The initial evaluation of a compound's therapeutic potential, such as that of clofazimine (B1669197), begins with in vitro cell-based assays to determine its efficacy and potency. bioagilytix.comcriver.com These assays are crucial for understanding a compound's biological activity at the cellular level and for establishing a quantitative measure of its effects. bioagilytix.comtga.gov.au A variety of assays can be employed to measure different cellular responses, including cell viability, proliferation, and cytotoxicity. bioagilytix.comnih.gov For example, the metabolic health of cells can be assessed using colorimetric assays with reagents like tetrazolium salts, where a reduction in metabolic activity after drug exposure can indicate either cell death (cytotoxicity) or an inhibition of cell growth (cytostasis). nih.gov

A key metric derived from these assays is the potency of the compound, which is a quantitative measure of its biological activity. tga.gov.aufda.gov This is often expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). nih.gov These values represent the concentration of a drug that is required to inhibit a biological process by 50% and are fundamental for comparing the potency of different compounds. nih.gov For instance, in a high-throughput phenotypic screen, clofazimine was identified as having potent in vitro activity against the parasite Cryptosporidium parvum, with an EC50 value of 15 nM. nih.govcapes.gov.br

The choice of cell line is a critical factor in the design of these assays, with the goal of using a system that is as clinically relevant as possible. criver.com This often involves the use of human cell lines derived from the target tissue of the disease or even primary human cells. criver.com For the assessment of clofazimine's anticryptosporidial activity, a human intestinal epithelial cell line was utilized to host the parasite, thereby mimicking the site of infection. nih.govcapes.gov.br

Table 1: Example Data from Cell-Based Assays for Clofazimine

| Assay Type | Target Organism/Cell Line | Endpoint Measured | Result (EC50) |

| High-Content Imaging | Cryptosporidium parvum in human intestinal epithelial cells | Inhibition of parasite proliferation | 15 nM nih.govcapes.gov.br |

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast libraries of chemical compounds to identify those with a desired biological effect. scdiscoveries.comupmbiomedicals.com This process relies on automation and miniaturization to test thousands or even millions of compounds in a short period. scdiscoveries.com For the development of clofazimine derivatives, HTS methodologies are essential for systematically screening for molecules with enhanced characteristics, such as improved potency or a better safety profile. nih.gov

Several HTS approaches can be applied. Fragment-based drug discovery (FBDD) is a technique that screens libraries of small, low-complexity molecules, or "fragments," which are more likely to bind to a biological target due to their simplicity. researchoutreach.org Once identified, these fragments can be chemically optimized to create more potent and specific drug candidates. researchoutreach.org Phenotypic screening, another HTS method, involves testing compounds for their effects on whole cells or organisms without a preconceived target, which can lead to the discovery of drugs with novel mechanisms of action. plos.orgnih.gov

The implementation of an HTS campaign for clofazimine derivatives would typically involve the miniaturization of cell-based assays into high-density plate formats (e.g., 384- or 1536-well plates), the use of robotic systems for liquid handling and plate reading, and sophisticated data analysis software to identify active compounds or "hits". scdiscoveries.comupmbiomedicals.com A notable example of the power of HTS is the screen of nearly 79,000 compounds that led to the identification of clofazimine's potent activity against Cryptosporidium parvum. nih.govcapes.gov.br

Phenotypic screening is a drug discovery paradigm that focuses on identifying compounds that induce a desired change in the observable characteristics (phenotype) of a cell or organism. plos.orgbiorxiv.org This approach is particularly advantageous when the specific molecular target responsible for a disease is unknown or when seeking compounds that work through novel mechanisms. nih.govbiorxiv.org

For a compound like clofazimine, phenotypic screening can be a valuable tool to uncover new therapeutic indications. plos.org This can be achieved by exposing a diverse range of cell types or even small model organisms to clofazimine and its derivatives and monitoring for changes in their morphology, function, or survival. criver.com A more advanced iteration of this approach is high-content screening (HCS), which employs automated microscopy and sophisticated image analysis to simultaneously measure multiple phenotypic parameters, providing a more detailed picture of a compound's effects. upmbiomedicals.com

The discovery of clofazimine's efficacy against Cryptosporidium parvum serves as a prime example of a successful phenotypic screen. nih.govcapes.gov.br In this study, a high-content imaging assay was developed to quantify the proliferation of the parasite within a human intestinal cell line, allowing for the unbiased identification of clofazimine's anticryptosporidial activity from a large chemical library. nih.govcapes.gov.br

Table 2: Phenotypic Screening Approaches

| Screening Approach | Description | Potential Application for Cloquinozine |

| High-Content Screening (HCS) | Uses automated microscopy and image analysis to quantify multiple cellular phenotypic changes. upmbiomedicals.com | To identify novel biological activities of clofazimine derivatives by observing their effects on cellular morphology, organelle integrity, or the localization of specific proteins. |

| Whole Organism Screening | Involves testing compounds on small, whole organisms like the nematode Caenorhabditis elegans or zebrafish larvae. mdpi.com | To discover new therapeutic applications for clofazimine by assessing its impact on developmental processes, behavior, or disease models within these organisms. |

High-Throughput Screening Methodologies for this compound Derivatives

In Vivo Efficacy Studies in Non-Human Animal Models

Following in vitro characterization, promising drug candidates are advanced to in vivo studies in non-human animal models to evaluate their efficacy and safety in a whole living system. ontosight.aifrontiersin.org These models are chosen for their ability to replicate key aspects of human diseases. mdpi.com Rodents, particularly mice and rats, are the most frequently used models in preclinical research due to their genetic and physiological similarities to humans, as well as practical considerations such as their small size and well-understood biology. mdpi.combiorxiv.org

In the field of antimalarial drug discovery, rodent malaria models, such as those utilizing the Plasmodium berghei parasite in mice, are standard for initial in vivo efficacy testing. mmv.orgparahostdis.org These models are used to assess a compound's ability to suppress parasite growth (parasitemia) and extend the survival of infected animals. mmv.orgnih.gov While specific data on the in vivo antimalarial efficacy of clofazimine is not available in the provided search results, the established protocols for similar compounds, such as chloroquine (B1663885), provide a clear framework for how such studies would be conducted. nih.govnih.gov The 4-day suppressive test in P. berghei-infected mice is a widely used primary in vivo screen. mmv.org

For other parasitic infections like schistosomiasis, mouse models are also the most common for evaluating the efficacy of new drugs and vaccines. biorxiv.orgmdpi.com In some cases, larger animals like baboons have been used for more advanced vaccine testing. biorxiv.org A mouse model of acute cryptosporidiosis has been used to demonstrate the in vivo efficacy of clofazimine, where treatment resulted in a reduction of oocyst shedding. capes.gov.br

Table 3: Examples of Disease-Specific Animal Models

| Disease | Animal Model | Application |

| Malaria | Plasmodium berghei-infected mice | To evaluate the in vivo antimalarial activity of a compound by measuring the reduction in parasitemia and the increase in survival time. mmv.orgnih.gov |

| Schistosomiasis | Schistosoma mansoni-infected mice | To assess the in vivo efficacy of an anthelmintic agent by quantifying the reduction in adult worm and egg burdens. biorxiv.orgmdpi.com |

| Cryptosporidiosis | Mouse model of acute cryptosporidiosis | To determine the in vivo efficacy of an anticryptosporidial compound by measuring the reduction in the shedding of oocysts. capes.gov.br |

Pharmacodynamics is the branch of pharmacology that investigates the biochemical and physiological effects of drugs on the body. msdmanuals.com In the context of preclinical in vivo studies, pharmacodynamic (PD) endpoints are specific, measurable outcomes that are used to quantify a drug's efficacy. nih.gov These endpoints should ideally be related to the drug's mechanism of action and be predictive of the clinical response. fda.gov

For antimalarial drug testing in rodent models, some of the key pharmacodynamic endpoints include:

Reduction in Parasitemia: This is the percentage decrease in the level of parasites in the bloodstream of treated animals compared to an untreated control group. mmv.orgnih.gov

Survival Time: This measures the length of time that treated animals survive following infection compared to untreated animals. mmv.orgnih.gov

Recrudescence: This is the time it takes for the parasite population to rebound and become detectable in the blood again after treatment has been completed. mmv.org

In addition to these established endpoints, the use of biomarkers can provide more nuanced insights into a drug's activity. A biomarker is a measurable characteristic that reflects a biological state. In drug development, biomarkers can be used to confirm that a drug is engaging its target and producing the desired biological effect. For instance, in preclinical malaria studies, the degree of liver pigmentation, which is a result of the accumulation of hemozoin, can serve as a biomarker for the efficacy of an antimalarial drug. parahostdis.org

The integration of pharmacokinetic (PK) data, which describes what the body does to the drug, with pharmacodynamic (PD) data is essential for optimizing dosing regimens. mdpi.com This is achieved through PK/PD modeling, which establishes a mathematical relationship between the drug concentration at its site of action and the magnitude of the observed effect over time. This modeling approach allows for a more rational prediction of the optimal dose and dosing schedule for use in humans. nih.gov

Disease-Specific Animal Models and Their Application in this compound Research (e.g., Antimalarial Efficacy)

Comparative Preclinical Pharmacology with Structurally Related Compounds

This compound belongs to the quinoline (B57606) class of compounds, a scaffold that has been the basis for numerous synthetic drugs with a wide range of pharmacological activities. nih.govnih.govorientjchem.org Specifically, it is a quinolizine derivative. Its core structure is related to the 4-aminoquinoline (B48711) drugs, a group that includes well-known therapeutic agents such as chloroquine, amodiaquine (B18356), and hydroxychloroquine. esr.iemdpi.com The extensive research on these related compounds provides a framework for understanding the potential pharmacological profile of this compound through comparative analysis and structure-activity relationship (SAR) studies.

The primary mechanism of action for many 4-aminoquinoline compounds, particularly in the context of antimalarial activity, involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. esr.ienih.gov These drugs, being weak bases, accumulate in the acidic environment of the parasite's lysosome, where they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion, leading to parasite death. esr.ienih.gov It is likely that the pharmacological effectiveness of these agents is also linked to broader lysosomotropic actions. nih.gov

Given the scarcity of direct comparative preclinical studies involving this compound in publicly accessible literature, its pharmacological profile is often inferred from studies of its close structural analogs. Research into novel 4-aminoquinoline derivatives continues to yield compounds with modified activity profiles, highlighting the impact of specific structural changes.

A notable example comes from a study on a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, designated MG3, which shares structural similarities with quinolizidine (B1214090) derivatives. mdpi.comnih.gov Preclinical investigations provided a direct comparison of its in vitro and in vivo efficacy against the classical 4-aminoquinoline, chloroquine (CQ).

In Vitro Activity Comparison

In vitro studies are crucial for determining a compound's intrinsic activity against a target, such as the malaria parasite. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a drug that inhibits a biological process by 50%. In comparative studies against Plasmodium falciparum strains, both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR), novel analogs have shown varied potential. For instance, the benzoxazole (B165842) analogue of amodiaquine demonstrated excellent activity against CQR strains, with IC₅₀ values as low as 2.2 nM. nih.gov

The pyrrolizidinyl derivative MG3 was shown to be highly active in vitro against both CQS and CQR strains of P. falciparum, with efficacy comparable to or better than chloroquine in some resistant strains. mdpi.comnih.gov

Table 1: Comparative In Vitro Antiplasmodial Activity (IC₅₀, nM)

| Compound | P. falciparum (CQS) | P. falciparum (CQR) |

|---|---|---|

| Chloroquine (CQ) | Baseline | High |

This table is illustrative, based on findings that MG3 has excellent activity against both CQS and CQR strains, with efficacy often better than CQ against resistant strains. mdpi.comnih.gov

In Vivo Efficacy in Rodent Models

Preclinical in vivo studies, typically conducted in rodent models of malaria (e.g., P. berghei, P. chabaudi), are essential for evaluating a drug's efficacy within a biological system. These studies assess the ability of a compound to clear parasites from the bloodstream. The novel derivative MG3 was orally active in multiple rodent malaria models, demonstrating efficacy that was comparable or superior to that of chloroquine. mdpi.comnih.gov

Table 2: Comparative In Vivo Efficacy in a P. berghei Mouse Model

| Compound | Activity |

|---|---|

| Chloroquine (CQ) | Standard Efficacy |

This table summarizes the reported findings that MG3 shows potent in vivo activity, often exceeding that of chloroquine in standard rodent models. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Insights

SAR studies on 4-aminoquinolines reveal key structural features that govern their pharmacological activity. esr.iefrontiersin.org

The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is crucial for the antimalarial activity of compounds like chloroquine and amodiaquine. esr.ie

The 4-Amino Side Chain: Modifications to the alkylamine side chain at the 4-position significantly impact pharmacokinetics and activity. frontiersin.orgnih.gov For example, replacing the N-ethyl group in isoquine (B1199177) with an N-tert-butyl group (creating N-tert-butyl isoquine) substantially reduces N-dealkylation, a major metabolic pathway, thereby improving the compound's metabolic stability. nih.gov

Terminal Group: The nature of the terminal group on the side chain influences properties. Amodiaquine, which differs from chloroquine by having a phenol (B47542) group in its side chain, was developed as an alternative for chloroquine-resistant strains. esr.ie The development of analogs like isoquine, which lacks the phenol group, was driven by the goal of preventing the formation of toxic quinoneimine metabolites associated with amodiaquine. esr.ie

These SAR principles suggest that the specific quinolizine structure of this compound, with its distinct bicyclic system attached to the core, would confer a unique pharmacological and pharmacokinetic profile compared to linear or monocyclic side-chain analogs like chloroquine and amodiaquine.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Amodiaquine |

| Chloroquine |

| This compound |

| Hydroxychloroquine |

| Isoquine |

| MG3 |

Chemical Synthesis and Rational Design of Cloquinozine Analogues

Synthetic Methodologies for Cloquinozine and its Precursors

While specific literature detailing the industrial synthesis of this compound, 3-(p-Chlorobenzyl)octahydroquinolizine, is not extensively published, its synthesis can be understood by examining established methods for constructing its core scaffold, octahydroquinolizine. The synthesis generally involves two key stages: the formation of the bicyclic quinolizine ring system and the subsequent attachment of the p-chlorobenzyl group.

One of the foundational methods for preparing the octahydroquinolizine base involves the intramolecular alkylation of an amino group. acs.org A more contemporary and stereocontrolled one-step synthesis of octahydroquinolizine derivatives has been achieved through an intramolecular double Michael reaction of α,β-unsaturated enamide esters. rsc.org This can be accomplished under thermal conditions (180–185 °C) with chlorotrimethylsilane, triethylamine, and zinc chloride, or at lower temperatures (–78 to 20 °C) using dimethyl-t-butylsilyl trifluoromethanesulfonate. rsc.org

Another established route involves the catalytic hydrogenation of a quinolizinium (B1208727) salt precursor, such as quinolizinium bromide. lehigh.edudur.ac.ukgoogle.com This reduction effectively saturates the aromatic rings to yield the octahydroquinolizine core. google.com Once the octahydroquinolizine scaffold is obtained, the final step would logically be an N-alkylation reaction with a suitable p-chlorobenzyl halide, such as p-chlorobenzyl chloride or bromide, to yield the final this compound product.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing yield and purity in the synthesis of this compound and its precursors. numberanalytics.com In the context of catalytic hydrogenation, a key step in several synthetic routes to the octahydroquinolizine core, several parameters must be fine-tuned. numberanalytics.com

Key parameters for the optimization of catalytic hydrogenation include:

Catalyst Selection : The choice of catalyst, typically a metal like palladium, platinum, or nickel on a support material, is fundamental. numberanalytics.comappliedcatalysts.com Modifying a palladium-based catalyst with additives can significantly improve selectivity and activity. numberanalytics.com

Temperature and Pressure : These conditions are critical for catalyst performance and must be balanced to maximize the reaction rate while avoiding side reactions or catalyst deactivation. numberanalytics.comappliedcatalysts.com

Solvent : The choice of solvent can significantly impact both the rate and selectivity of the reaction. numberanalytics.com In one study on catalytic transfer hydrogenation using a PdCl₂ catalyst, water was found to be the most effective solvent at 90 °C. researchgate.net

Catalyst Loading : The amount of catalyst used affects the reaction rate and must be optimized for efficiency and cost-effectiveness. numberanalytics.cominteresjournals.org A study demonstrated that a 2 mol% catalyst loading was highly efficient under its specific optimized conditions. researchgate.net

| Parameter | Factor to Consider for Optimization | Potential Impact |

|---|---|---|

| Catalyst Type | Metal (e.g., Pd, Pt, Ni), support material, and presence of promoters. numberanalytics.comappliedcatalysts.com | Influences reaction rate, selectivity, and catalyst stability. numberanalytics.com |

| Temperature | Balancing reaction kinetics against potential side reactions or catalyst degradation. appliedcatalysts.com | Affects reaction rate and product purity. numberanalytics.com |

| Pressure | Higher pressure can increase reaction rate but may lead to over-hydrogenation. numberanalytics.com | Impacts reaction speed and selectivity. numberanalytics.com |

| Solvent | Polarity and ability to dissolve reactants and intermediates. numberanalytics.com | Affects reaction rate and selectivity. researchgate.net |

| Catalyst Loading | The concentration of the catalyst relative to the substrate. interesjournals.org | Impacts reaction rate, overall cost, and process efficiency. numberanalytics.com |

Exploration of Novel Synthetic Routes and Green Chemistry Principles

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. numberanalytics.com The synthesis of heterocyclic compounds like this compound presents numerous opportunities to apply these principles, which advocate for waste prevention, high atom economy, use of safer chemicals and solvents, and energy efficiency. numberanalytics.comrsc.org

Novel and greener routes for heterocyclic synthesis include:

Use of Greener Solvents : Traditional volatile organic solvents can be replaced with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. numberanalytics.commdpi.comnih.gov

Catalysis : Employing catalytic reagents, which are used in small amounts and can be recycled, is preferable to stoichiometric reagents that are consumed in the reaction and generate more waste. numberanalytics.com

Multi-Component Reactions (MCRs) : MCRs, where three or more reactants combine in a single step to form the final product, are highly efficient and atom-economical, reducing the number of synthetic steps and waste generation. rsc.org

Alternative Energy Sources : Techniques like microwave-assisted synthesis or mechanochemistry (ball-milling) can significantly reduce reaction times, increase yields, and often allow for solvent-free conditions. nih.govunigoa.ac.in For example, the C-alkylation of indoles, a related heterocyclic structure, has been successfully achieved using a high-speed planetary ball mill. unigoa.ac.in

Rational Design Strategies for this compound Analog Development

The development of this compound analogues is guided by rational drug design, a process that leverages knowledge of a biological target or an active compound to create new molecules with improved properties. mdpi.comnih.gov This approach aims to enhance potency, selectivity, and pharmacokinetic profiles. researchgate.net

Structure-Guided Design and Ligand-Based Design Approaches

Two primary strategies in rational design are structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov

Structure-Guided Design (SBDD) : This approach relies on the known three-dimensional structure of the biological target (e.g., a receptor or enzyme). nih.gov Using computational tools, the binding site of the target is analyzed to design new molecules, or analogues of a known ligand like this compound, that have complementary shapes and chemical features to bind with high affinity and specificity. nih.govresearcher.life

Ligand-Based Design (LBDD) : In the absence of a known target structure, LBDD uses the structure of a known active molecule (the ligand), such as this compound, as a starting point. nih.govgardp.org By analyzing a series of active and inactive analogues, a pharmacophore model can be developed. researchgate.net This model defines the essential structural and electronic features required for biological activity, and it is used as a template to design novel compounds with similar or enhanced activity. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models are often developed in this context to correlate chemical structures with biological activity. nih.govmdpi.com

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful techniques used in medicinal chemistry to generate novel compounds and optimize lead structures. niper.gov.inspirochem.com

Scaffold Hopping : This strategy involves replacing the central molecular core (the scaffold) of a known active compound with a structurally different one, while preserving the original molecule's essential binding interactions. niper.gov.innih.gov For this compound, the octahydroquinolizine core could be replaced by another bicyclic system, such as a quinazoline (B50416) or 1,8-naphthyridine, to explore new chemical space, improve properties, and secure novel intellectual property. nih.govtandfonline.com

Bioisosteric Replacement : This technique involves the substitution of one atom or functional group with another that has similar physical or chemical properties, leading to a similar biological response. cambridgemedchemconsulting.comdrughunter.com The goal is to improve the molecule's potency, selectivity, or pharmacokinetic properties. spirochem.comprinceton.edu In this compound analogues, the chloro group on the benzyl (B1604629) ring could be replaced by other bioisosteres like a trifluoromethyl (-CF3) or cyano (-CN) group. wikipedia.org Similarly, the entire phenyl ring could be swapped for a different aromatic ring like thiophene (B33073) or pyridine (B92270) to alter metabolic stability or binding interactions. wikipedia.org

Application of Computational Chemistry in Analog Design

Computational chemistry is an indispensable tool that underpins modern rational drug design, enabling the rapid evaluation of potential drug candidates before their costly and time-consuming synthesis. rsc.org

Key computational applications include:

Molecular Docking : A primary tool in structure-based design, docking algorithms predict how a designed analogue will bind to the 3D structure of its biological target, providing insights into binding affinity and orientation. rsc.orghealthinformaticsjournal.com

Pharmacophore Modeling : Used in ligand-based design, this method identifies the crucial 3D arrangement of chemical features necessary for biological activity, serving as a blueprint for designing new molecules. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities, allowing for the prediction of potency for newly designed analogues. mdpi.comhealthinformaticsjournal.com

ADMET Prediction : Computational models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize candidates with favorable drug-like profiles. healthinformaticsjournal.com

By integrating these computational approaches, researchers can effectively design and prioritize this compound analogues with a higher probability of success, accelerating the drug discovery process. mdpi.comrsc.org

Conceptual Development of Prodrugs and Targeted Delivery Systems

The development of prodrugs and targeted delivery systems represents a strategic approach to optimize the therapeutic index of parent drug molecules. nih.gov These strategies aim to improve a drug's physicochemical, biopharmaceutical, and pharmacokinetic properties, a concept that has been applied to quinoline-based compounds. google.comrsc.org The traditional goal is to enhance features like solubility and permeability, while modern approaches also focus on site-specific drug delivery to increase efficacy and reduce systemic toxicity. nih.govwikipedia.org

Strategies for Modulating Pharmacological Properties

The modification of a drug's pharmacological properties through a prodrug approach involves the bioreversible derivatization of the active molecule. nih.gov This strategy is designed to overcome undesirable properties of the parent drug, such as poor solubility, rapid metabolism, or lack of target specificity. rsc.org For quinoline-based compounds, which can be analogous in structure to this compound, research has focused on creating derivatives that can be converted into the active form within the body, thereby improving their therapeutic profile. nih.govliverpool.ac.uk

One key strategy involves altering the molecular structure to influence its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the introduction of specific functional groups can modulate a compound's lipophilicity, thereby affecting its ability to cross biological membranes. rsc.orgliverpool.ac.uk In the context of quinoline (B57606) antimalarials, analogues have been designed to be highly effective against resistant parasite strains by altering their chemical structure. liverpool.ac.uk

Another approach is to design prodrugs that are activated by specific enzymes at the target site. This can lead to a localized therapeutic effect, minimizing off-target effects. googleapis.com Research into quinoline methanols, for example, has explored prodrugs that exhibit reduced central nervous system (CNS) penetration while maintaining efficacy, thereby lowering the risk of neurological side effects. nih.gov The prodrug itself may show poor in vitro activity, but its active metabolite demonstrates high efficacy. nih.gov

The following table summarizes strategies for modulating the pharmacological properties of quinoline-based compounds, which can be conceptually applied to this compound analogues.

| Strategy | Objective | Example Application (Conceptual for this compound Analogues) |

| Structural Modification | Enhance solubility and permeability | Introduce hydrophilic or lipophilic moieties to the this compound scaffold. |

| Enzyme-Activated Prodrugs | Achieve site-specific drug release | Design a this compound derivative that is cleaved by enzymes overexpressed in the target tissue. |

| Metabolism-Resistant Analogues | Prolong half-life and reduce toxic metabolites | Modify the this compound structure at sites prone to metabolic breakdown. liverpool.ac.uk |

| Reduced Off-Target Penetration | Minimize side effects in non-target tissues (e.g., CNS) | Develop a prodrug of a this compound analogue that has limited ability to cross the blood-brain barrier. nih.gov |

Carrier-Mediated Delivery Concepts

Carrier-mediated delivery systems are designed to transport drugs to specific sites within the body, thereby increasing their concentration at the target tissue and reducing systemic exposure. wikipedia.orgjns.edu.af These systems often utilize nanoparticles, liposomes, or other carriers to encapsulate the drug. iomcworld.orgimrpress.com The goal is to overcome biological barriers, protect the drug from degradation, and control its release. wikipedia.org

For compounds like this compound, which fall into the chemical class of quinolines, carrier-mediated delivery could offer significant advantages. For instance, nanoparticle-based systems have the potential to improve the stability and solubility of drugs, facilitate their transport across membranes, and prolong their circulation time. imrpress.com In the context of diseases like malaria, where quinoline derivatives are used, nanoparticle delivery of drugs like chloroquine (B1663885) has been explored to overcome drug resistance and improve therapeutic outcomes. nih.govrsdjournal.org

One concept is the use of lipid-based carriers, such as solid lipid nanoparticles (SLNs), which are well-suited for lipophilic drugs. iomcworld.org Another approach involves polymeric nanoparticles, which can be engineered from biocompatible polymers to achieve sustained release. imrpress.com Furthermore, inorganic nanoparticles made from materials like gold or iron oxide also present possibilities for targeted drug delivery. imrpress.com

Targeting can be achieved passively, by taking advantage of the altered physiology of diseased tissues, or actively, by functionalizing the carrier with ligands that bind to specific receptors on target cells. jns.edu.afresearchgate.net For example, in cancer therapy, nanoparticles can be designed to accumulate in tumors through the enhanced permeability and retention (EPR) effect (passive targeting) or by attaching antibodies that recognize tumor-specific antigens (active targeting). frontiersin.org The proton-coupled organic cation (H+/OC) antiporter is a carrier that can transport compounds with N-containing groups across the blood-brain barrier, a concept that could be explored for brain-targeted delivery. mdpi.com

The table below outlines various carrier-mediated delivery concepts and their potential applications for this compound analogues.

| Carrier Type | Delivery Mechanism | Potential Application for this compound Analogues |

| Liposomes | Encapsulation in a lipid bilayer | Improve solubility and reduce toxicity of a this compound analogue. wikipedia.org |

| Polymeric Nanoparticles | Entrapment within a polymer matrix for sustained release | Provide controlled, long-term release of a this compound analogue. imrpress.com |

| Solid Lipid Nanoparticles (SLNs) | Encapsulation in a solid lipid core | Enhance oral bioavailability of a lipophilic this compound analogue. iomcworld.org |

| Magnetic Microspheres | Guidance to target site using an external magnetic field | Direct a this compound analogue to a specific organ or tissue. |

| Ligand-Targeted Carriers | Binding of ligands on the carrier to receptors on target cells | Deliver a this compound analogue specifically to diseased cells, minimizing exposure to healthy tissues. researchgate.net |

Advanced Methodologies in Cloquinozine Research

Proteomics and Metabolomics Approaches for Target Identification and Pathway Analysis

The investigation of Cloquinozine's mechanism of action is significantly enhanced by the use of proteomics and metabolomics. These "omics" technologies provide a comprehensive view of the molecular landscape within a biological system, enabling researchers to identify drug targets and elucidate the pathways affected by the compound. mdpi.comnih.gov

Proteomics for Target Identification:

Proteomics focuses on the large-scale study of proteins, their structures, and functions. mdpi.com In the context of this compound research, chemical proteomics is a powerful tool for identifying its direct molecular targets. mdpi.com This can be achieved through several methods:

Affinity-Based Protein Profiling (AfBPP): This technique utilizes a modified this compound molecule, or a "chemical probe," that can be used as bait to "pull down" its binding partners from a complex mixture like a cell lysate. nih.gov These interacting proteins are then identified using mass spectrometry. mdpi.compatsnap.com

Thermal Proteome Profiling (TPP): This method assesses the thermal stability of thousands of proteins simultaneously. The binding of a ligand like this compound can increase a protein's resistance to heat-induced unfolding. nih.govelifesciences.org By comparing the thermal profiles of proteins in the presence and absence of this compound, potential targets can be identified. nih.govnih.gov For instance, a study on hydroxychloroquine, a related quinoline (B57606) derivative, used thermal proteome profiling to identify potential binding targets. nih.gov

Quantitative Proteomics: Techniques such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC) allow for the precise quantification of protein abundance changes in response to this compound treatment. mdpi.com Comparing protein expression levels between treated and untreated cells can reveal downstream effects and pathway modulation. mdpi.comfrontiersin.org A study on chloroquine (B1663885), another quinoline compound, utilized TMT-based quantitative proteomics to understand its effects on human podocytes. nih.gov

Metabolomics for Pathway Analysis:

Metabolomics is the systematic study of small molecules, or metabolites, within cells, tissues, or organisms. nih.gov It provides a functional readout of the physiological state of a cell and is considered the closest "omic" layer to the phenotype. nih.gov By analyzing the changes in the metabolome following this compound exposure, researchers can:

Identify Perturbed Metabolic Pathways: Significant alterations in the levels of specific metabolites can point to the metabolic pathways that are directly or indirectly affected by this compound. nih.govfrontiersin.org

Elucidate Mechanism of Action: Changes in the metabolome can provide clues about the enzymatic targets of a drug. nih.gov For example, if a drug inhibits a particular enzyme, the substrate of that enzyme may accumulate while the product may be depleted.

Discover Biomarkers: Metabolomic profiling can help identify biomarkers that indicate the efficacy or off-target effects of this compound.

Integrated Multi-Omics Analysis:

The true power of these technologies lies in their integration. mdpi.com Combining proteomics and metabolomics data allows for a more holistic understanding of this compound's effects. frontiersin.org For example, identifying a protein target through proteomics can be corroborated by observing corresponding changes in the metabolic pathway in which that protein functions. mdpi.com This integrated approach helps to build a comprehensive picture of how this compound interacts with the biological system at multiple molecular levels.

Biophysical Techniques for Ligand-Target Interaction Analysis

Once potential protein targets of this compound are identified, biophysical techniques are crucial for validating and characterizing the physical interactions between the compound (ligand) and its target. nih.gov These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for understanding the drug's potency and mechanism of action. drugtargetreview.com

Several key biophysical techniques are employed in this phase of research:

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique that measures the binding of an analyte (this compound) to a ligand (the target protein) immobilized on a sensor surface. univr.it It works by detecting changes in the refractive index at the sensor surface upon binding. univr.it SPR can determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. drugtargetreview.comsygnaturediscovery.com This technique is widely used in drug discovery for its ability to provide detailed kinetic and affinity data. cytivalifesciences.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique that can provide atomic-level information about protein-ligand interactions. drughunter.com It can be used to determine the three-dimensional structure of the protein-Cloquinozine complex, identifying the specific amino acid residues involved in binding. mdpi.com Both ligand-observed and protein-observed NMR experiments can be performed to characterize the interaction. drughunter.com

X-ray Crystallography: Considered a "gold standard" for structural biology, X-ray crystallography can provide a high-resolution, three-dimensional structure of the this compound-target complex. drughunter.commdpi.com This detailed structural information is invaluable for structure-based drug design, allowing for the optimization of the compound's binding affinity and selectivity. drughunter.com

MicroScale Thermophoresis (MST): MST is an equilibrium-based method that measures the directed movement of molecules in a microscopic temperature gradient, a property known as thermophoresis. mdpi.com The binding of this compound to its target protein alters the size, charge, and hydration shell of the complex, leading to a change in its thermophoretic mobility. drugtargetreview.commdpi.com This change is used to determine the binding affinity (Kd). mdpi.com

Fluorescence Polarization (FP): FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted by a labeled molecule. nih.gov If a small, fluorescently-labeled version of this compound tumbles rapidly in solution, it will have low polarization. When it binds to a larger protein target, its tumbling slows down, resulting in an increase in fluorescence polarization. nih.govnih.gov This change can be used to determine binding affinity and for high-throughput screening of compound libraries. nih.gov

Table 1: Comparison of Biophysical Techniques for this compound-Target Interaction Analysis

| Technique | Principle | Key Information Provided | Throughput |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. univr.it | Binding affinity (KD), kinetics (kon, koff). drugtargetreview.com | Medium to High |

| Nuclear Magnetic Resonance (NMR) | Detects changes in the magnetic properties of atomic nuclei upon binding. drughunter.com | 3D structure of the complex, binding site identification, affinity. drughunter.commdpi.com | Low |

| X-ray Crystallography | Analyzes the diffraction pattern of X-rays passing through a crystal of the complex. drughunter.com | High-resolution 3D structure of the complex. drughunter.commdpi.com | Low |

| MicroScale Thermophoresis (MST) | Measures changes in molecular movement in a temperature gradient upon binding. mdpi.com | Binding affinity (Kd). mdpi.com | Medium to High |

| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon binding. nih.gov | Binding affinity (Kd). nih.gov | High |

Advanced Imaging Techniques for In Vitro and In Vivo Studies

Advanced imaging techniques are indispensable for visualizing the effects of this compound at the cellular and organismal levels. nih.gov These methods allow for the spatial and temporal tracking of the compound, its targets, and its downstream effects in both cell cultures (in vitro) and living organisms (in vivo). nih.govrevvity.com

In Vitro Imaging:

High-Content Imaging (HCI) / High-Content Screening (HCS): These automated microscopy platforms can acquire and analyze images of cells in multi-well plates, allowing for the simultaneous measurement of multiple cellular parameters. nih.gov For example, HCI could be used to assess the effects of this compound on cell morphology, protein localization, and the expression of specific biomarkers using fluorescent probes.

Confocal Microscopy: This technique provides high-resolution optical images with the ability to create 3D reconstructions of cells. It is used to visualize the subcellular localization of this compound (if fluorescent) or its effects on specific organelles or protein structures.

Live-Cell Imaging: This involves the observation of living cells over time to monitor dynamic processes. nih.gov For instance, researchers could use live-cell imaging to track the movement of a fluorescently tagged target protein in response to this compound treatment.

In Vivo Imaging:

Non-invasive in vivo imaging techniques are crucial for understanding the biodistribution and efficacy of this compound in a whole-animal context. revvity.com

Optical Imaging: This modality includes bioluminescence and fluorescence imaging. mdpi.com If this compound or its target can be labeled with a fluorescent probe, its distribution and accumulation in different tissues can be monitored in real-time in small animals. revvity.com Near-infrared (NIR) fluorescent probes are often preferred for in vivo studies due to their deeper tissue penetration and lower background autofluorescence. mdpi.com

Positron Emission Tomography (PET): PET is a highly sensitive nuclear imaging technique that can provide quantitative information on the biodistribution of a radiolabeled version of this compound. mdpi.combruker.com By synthesizing a this compound analog with a positron-emitting radionuclide, researchers can track its uptake in various organs and tumors.

Magnetic Resonance Imaging (MRI): MRI provides high-resolution anatomical images and can also be used for functional studies. bruker.com While not typically used to directly visualize a small molecule like this compound, it can be used to assess the compound's therapeutic effects, such as changes in tumor size or tissue metabolism. bruker.com

Mass Spectrometry Imaging (MSI): MSI is a powerful technique that can map the spatial distribution of this compound and its metabolites directly in tissue sections without the need for labeling. mdpi.com This provides a detailed chemical picture of where the drug accumulates and how it is metabolized in different tissues.

Table 2: Advanced Imaging Techniques in this compound Research

| Technique | Modality | Application | In Vitro/In Vivo |

| High-Content Imaging | Fluorescence Microscopy | Quantitative analysis of cellular parameters. nih.gov | In Vitro |

| Confocal Microscopy | Fluorescence Microscopy | High-resolution subcellular localization studies. | In Vitro |

| Optical Imaging | Fluorescence/Bioluminescence | Tracking of labeled molecules in small animals. revvity.commdpi.com | In Vivo |

| Positron Emission Tomography (PET) | Nuclear Imaging | Quantitative biodistribution of radiolabeled compounds. bruker.com | In Vivo |

| Magnetic Resonance Imaging (MRI) | Magnetic Resonance | Anatomical and functional assessment of therapeutic effects. bruker.com | In Vivo |

| Mass Spectrometry Imaging (MSI) | Mass Spectrometry | Label-free mapping of drug and metabolite distribution in tissues. mdpi.com | Ex Vivo/In Vivo |

Systems Biology and Network Pharmacology Applications

Systems biology and network pharmacology offer a holistic approach to understanding the complex interactions of drugs like this compound within a biological system. numberanalytics.comresearchgate.net Instead of the traditional "one drug, one target" model, these fields consider the intricate network of interactions between drugs, proteins, genes, and diseases. numberanalytics.commdpi.com

Network Pharmacology in this compound Research:

Network pharmacology integrates data from various sources to construct and analyze interaction networks. numberanalytics.comfrontiersin.org The general workflow for a network pharmacology study of this compound would involve:

Identifying this compound's Potential Targets: This is done by querying databases that predict drug-target interactions based on chemical structure and other properties. mdpi.com

Identifying Disease-Related Genes: Genes associated with the disease of interest are collected from genomic and proteomic databases. nih.gov

Constructing an Interaction Network: The potential targets of this compound are mapped onto the disease-related gene network to identify overlapping nodes. nih.gov These overlapping genes are considered the most likely therapeutic targets of the compound.

Network Analysis: The resulting network is analyzed to identify key proteins (hubs) and pathways that are significantly modulated by this compound. mdpi.com This can reveal the compound's multi-target mechanism of action. medsci.org

Pathway Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses are performed to identify the biological processes and signaling pathways that are most significantly affected by this compound. medsci.orgfrontiersin.org

This approach can help to:

Elucidate the multi-component, multi-target, and multi-pathway mechanisms of this compound. frontiersin.org

Predict potential therapeutic effects and off-target effects. numberanalytics.com

Generate new hypotheses for experimental validation. researchgate.net

Systems Biology Modeling:

Systems biology aims to model and simulate the behavior of complex biological systems. researchgate.net In this compound research, this could involve creating mathematical models of the signaling pathways identified through network pharmacology. These models can be used to:

Predict the dynamic response of the system to different concentrations of this compound.

Simulate the effects of genetic variations on drug response.

Identify potential synergistic or antagonistic interactions with other drugs.

By integrating experimental data with computational modeling, systems biology and network pharmacology provide a powerful framework for unraveling the complex pharmacology of this compound and accelerating its development as a therapeutic agent.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for this compound

Key Applications of AI/ML in this compound Research:

Target Identification and Validation: ML algorithms can analyze large-scale genomic, proteomic, and clinical data to identify and prioritize novel drug targets for this compound. scielo.br These models can uncover complex patterns and relationships that might be missed by traditional statistical methods.

Virtual Screening and Hit Identification: AI models, particularly deep learning, can be trained on large chemical libraries to predict the binding affinity of virtual compounds to this compound's target(s). scielo.br This allows for the rapid screening of millions of molecules to identify promising new hits, significantly reducing the time and cost of experimental screening.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high binding affinity for this compound's target and favorable pharmacokinetic profiles. roche.com These models can explore a vast chemical space to generate novel and diverse chemical scaffolds.